molecular formula C14H19N5O4 B14141261 2-[[4-(Azepan-1-yl)-7-nitro-2,1,3-benzoxadiazol-5-yl]amino]ethanol CAS No. 371948-03-7

2-[[4-(Azepan-1-yl)-7-nitro-2,1,3-benzoxadiazol-5-yl]amino]ethanol

Cat. No.: B14141261
CAS No.: 371948-03-7
M. Wt: 321.33 g/mol
InChI Key: XIHTXJYAPZPOON-UHFFFAOYSA-N
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Description

2-[[4-(Azepan-1-yl)-7-nitro-2,1,3-benzoxadiazol-5-yl]amino]ethanol is a complex organic compound that features a benzoxadiazole ring substituted with an azepane group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(Azepan-1-yl)-7-nitro-2,1,3-benzoxadiazol-5-yl]amino]ethanol typically involves multiple steps. One common method starts with the preparation of the benzoxadiazole core, followed by the introduction of the azepane and nitro groups. The final step involves the attachment of the ethanolamine moiety. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

2-[[4-(Azepan-1-yl)-7-nitro-2,1,3-benzoxadiazol-5-yl]amino]ethanol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The azepane ring can participate in nucleophilic substitution reactions.

    Hydrolysis: The ethanolamine moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, nucleophiles for substitution reactions, and acids or bases for hydrolysis. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the azepane ring .

Scientific Research Applications

2-[[4-(Azepan-1-yl)-7-nitro-2,1,3-benzoxadiazol-5-yl]amino]ethanol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of 2-[[4-(Azepan-1-yl)-7-nitro-2,1,3-benzoxadiazol-5-yl]amino]ethanol involves its interaction with specific molecular targets. The benzoxadiazole ring can interact with biological macromolecules, while the azepane group may enhance its binding affinity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(1-Azepanyl)ethanol: Similar structure but lacks the benzoxadiazole and nitro groups.

    2-(Azepan-4-yl(propyl)amino)ethan-1-ol: Contains an azepane ring but differs in the substituents attached to the ethanolamine moiety

Uniqueness

2-[[4-(Azepan-1-yl)-7-nitro-2,1,3-benzoxadiazol-5-yl]amino]ethanol is unique due to the combination of the benzoxadiazole ring, azepane group, and nitro group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

CAS No.

371948-03-7

Molecular Formula

C14H19N5O4

Molecular Weight

321.33 g/mol

IUPAC Name

2-[[4-(azepan-1-yl)-7-nitro-2,1,3-benzoxadiazol-5-yl]amino]ethanol

InChI

InChI=1S/C14H19N5O4/c20-8-5-15-10-9-11(19(21)22)12-13(17-23-16-12)14(10)18-6-3-1-2-4-7-18/h9,15,20H,1-8H2

InChI Key

XIHTXJYAPZPOON-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C3=NON=C23)[N+](=O)[O-])NCCO

solubility

42.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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